molecular formula C9H8N2O B1310475 6-Aminoquinolin-4-ol CAS No. 56717-02-3

6-Aminoquinolin-4-ol

Cat. No.: B1310475
CAS No.: 56717-02-3
M. Wt: 160.17 g/mol
InChI Key: QDPTYTIUPLHNKB-UHFFFAOYSA-N
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Description

6-Aminoquinolin-4-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring.

Safety and Hazards

6-Aminoquinolin-4-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes .

Future Directions

Compounds containing the quinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Biochemical Analysis

Biochemical Properties

6-Aminoquinolin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a fluorescent derivatizing agent, which makes it useful in detecting biochemicals . The compound interacts with enzymes such as heme polymerase, which is involved in the polymerization of heme. This interaction prevents the conversion of heme to hemozoin, leading to the accumulation of toxic heme . Additionally, this compound has been used in the synthesis of tertiary N-methylated enaminones, indicating its versatility in biochemical applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the pH within organelles such as lysosomes and endosomes, which affects protein degradation and functionality . This alteration in pH can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to heme polymerase, inhibiting its activity and preventing the conversion of heme to hemozoin . This inhibition leads to the accumulation of toxic heme, which can disrupt cellular processes. Additionally, this compound has been observed to interact with other enzymes and proteins, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is thermally unstable and can degrade into various byproducts . This degradation can impact its long-term effects on cellular function, as the byproducts may have different biochemical properties and interactions. In both in vitro and in vivo studies, the temporal effects of this compound need to be carefully monitored to understand its full impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting the activity of heme polymerase and preventing the conversion of heme to hemozoin . At higher doses, this compound can exhibit toxic or adverse effects. These effects may include alterations in cellular metabolism, gene expression, and cell signaling pathways. It is important to determine the threshold effects and optimal dosages to maximize the compound’s benefits while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with heme polymerase is a key aspect of its metabolic role . By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites involved in heme metabolism. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported through cellular membranes and distributed to various organelles, including lysosomes and endosomes . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is often localized within lysosomes and endosomes, where it alters the pH and affects protein degradation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPTYTIUPLHNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439539
Record name 6-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56717-02-3
Record name 6-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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